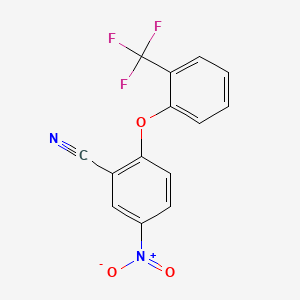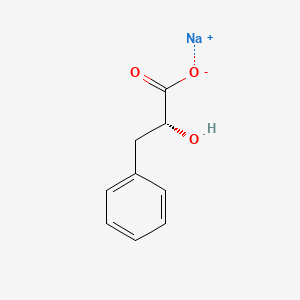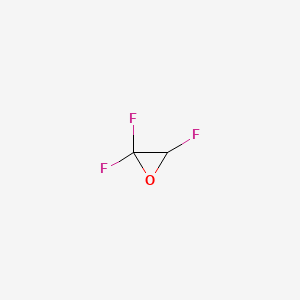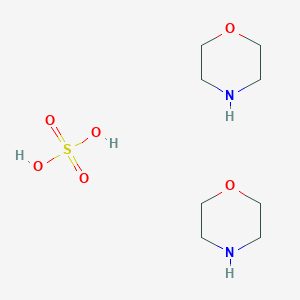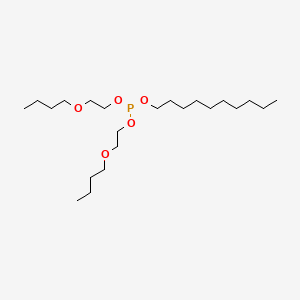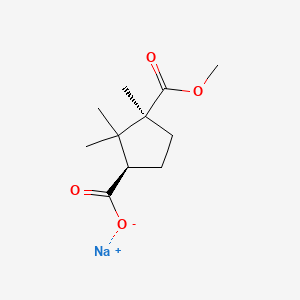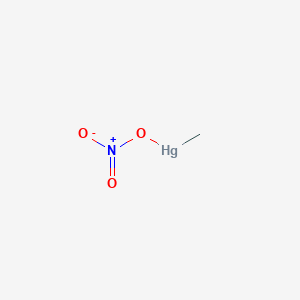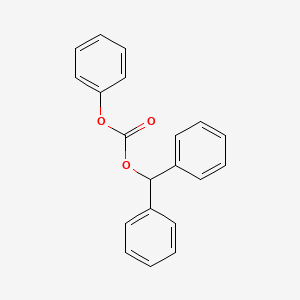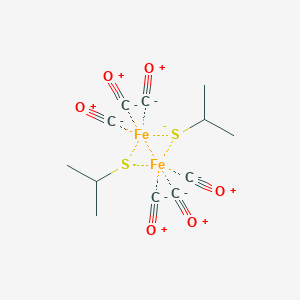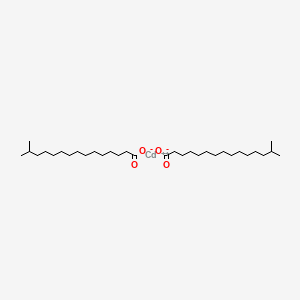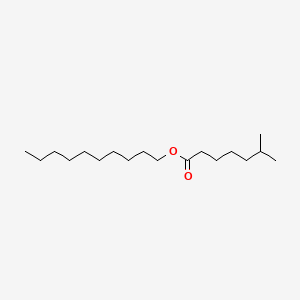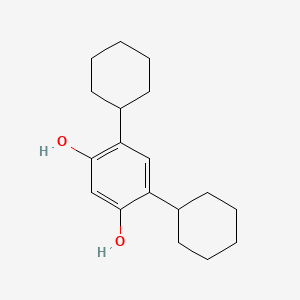
4,6-Dicyclohexylresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dicyclohexylresorcinol is an organic compound with the molecular formula C18H26O2 It is a derivative of resorcinol, where the hydrogen atoms at positions 4 and 6 on the benzene ring are replaced by cyclohexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dicyclohexylresorcinol can be synthesized through the alkylation of resorcinol with cyclohexyl halides in the presence of a base. One common method involves the reaction of resorcinol with cyclohexyl bromide in the presence of potassium carbonate as a base and acetone as a solvent. The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dicyclohexylresorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted resorcinol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,6-Dicyclohexylresorcinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dicyclohexylresorcinol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexyl groups provide hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at positions 4 and 6.
4-Hexylresorcinol: A resorcinol derivative with a hexyl group at position 4.
Uniqueness
4,6-Dicyclohexylresorcinol is unique due to the presence of bulky cyclohexyl groups, which can significantly influence its chemical and physical properties. These groups can enhance the compound’s stability and alter its reactivity compared to other resorcinol derivatives.
Propiedades
Número CAS |
85586-52-3 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
4,6-dicyclohexylbenzene-1,3-diol |
InChI |
InChI=1S/C18H26O2/c19-17-12-18(20)16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h11-14,19-20H,1-10H2 |
Clave InChI |
GYERJOGJSQRWET-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=C(C=C2O)O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


